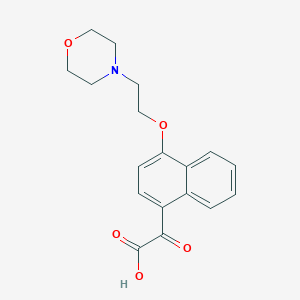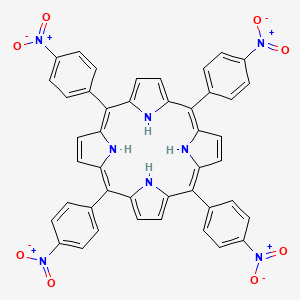
(5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-nitrophenyl)-21,22,23,24-tetrahydroporphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-nitrophenyl)-21,22,23,24-tetrahydroporphyrin is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells. These compounds are known for their ability to coordinate metal ions, making them useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-nitrophenyl)-21,22,23,24-tetrahydroporphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions. The reaction is followed by the introduction of nitro groups at the para positions of the phenyl rings. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or sulfonyl chlorides under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitroso derivatives, while reduction could produce amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-nitrophenyl)-21,22,23,24-tetrahydroporphyrin is used as a ligand in coordination chemistry. Its ability to coordinate metal ions makes it useful in the synthesis of metal complexes.
Biology
In biological research, this compound can be used to study the interactions between porphyrins and proteins. It may also serve as a model compound for understanding the behavior of natural porphyrins in biological systems.
Medicine
In medicine, derivatives of this compound could be explored for their potential use in photodynamic therapy, where light-activated compounds are used to treat certain types of cancer.
Industry
In industrial applications, this compound might be used in the development of sensors or catalysts due to its ability to coordinate metal ions and participate in various chemical reactions.
Mechanism of Action
The mechanism by which (5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-nitrophenyl)-21,22,23,24-tetrahydroporphyrin exerts its effects typically involves the coordination of metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive in certain chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or photodynamic therapy.
Comparison with Similar Compounds
Similar Compounds
Tetraphenylporphyrin: A similar compound without the nitro groups, often used in coordination chemistry.
Heme: A naturally occurring porphyrin with an iron center, essential for oxygen transport in blood.
Chlorophyll: A natural porphyrin with a magnesium center, crucial for photosynthesis in plants.
Properties
Molecular Formula |
C44H28N8O8 |
|---|---|
Molecular Weight |
796.7 g/mol |
IUPAC Name |
(5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-nitrophenyl)-21,22,23,24-tetrahydroporphyrin |
InChI |
InChI=1S/C44H28N8O8/c53-49(54)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)50(55)56)37-21-23-39(47-37)44(28-7-15-32(16-8-28)52(59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)51(57)58/h1-24,45-48H/b41-33-,41-34?,42-35-,42-37?,43-36?,43-38-,44-39?,44-40- |
InChI Key |
IPWUVCRURAFAID-DETAFOJHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C/2=C\3/N/C(=C(\C4=CC=C(N4)/C(=C/5\N/C(=C(\C6=CC=C2N6)/C7=CC=C(C=C7)[N+](=O)[O-])/C=C5)/C8=CC=C(C=C8)[N+](=O)[O-])/C9=CC=C(C=C9)[N+](=O)[O-])/C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=C(C6=CC=C2N6)C7=CC=C(C=C7)[N+](=O)[O-])N5)C8=CC=C(C=C8)[N+](=O)[O-])C9=CC=C(C=C9)[N+](=O)[O-])N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


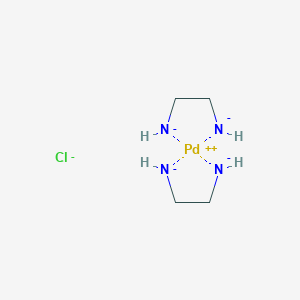
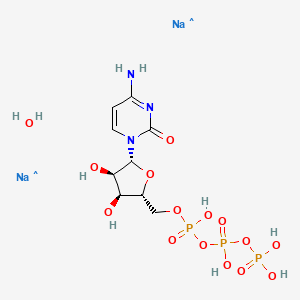

![N-[9-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12349173.png)
![2,2,2-trifluoro-N-[3-[7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]acetamide](/img/structure/B12349177.png)


![N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride](/img/structure/B12349200.png)
![(S)-[(RuCl(SEGPHOS))2(mu-Cl)3][NH2Me2]](/img/structure/B12349208.png)
![6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one](/img/structure/B12349212.png)
![1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium-2-ide](/img/structure/B12349216.png)
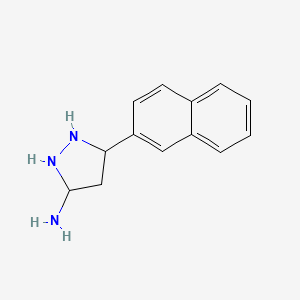
![N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride](/img/structure/B12349225.png)
